1-(Dimethylaminomethylidene)-3-[3-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(DIMETHYLAMINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is a chemical compound with the molecular formula C11H12F3N3S. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring and a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(DIMETHYLAMINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves the reaction of 3-(trifluoromethyl)aniline with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently reacts with thiourea to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(DIMETHYLAMINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or thiols, under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
3-[(DIMETHYLAMINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 3-[(DIMETHYLAMINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with active sites of enzymes, thereby inhibiting their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
3-[(DIMETHYLAMINO)METHYLIDENE]FURAN-2(3H)-THIONE: Similar structure but with a furan ring instead of a phenyl ring.
5-[(DIMETHYLAMINO)METHYLIDENE]-3-PHENYL-1,3-THIAZOLANE-2,4-DIONE: Contains a thiazolidinedione moiety instead of a thiourea group.
Uniqueness
3-[(DIMETHYLAMINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H12F3N3S |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-(dimethylaminomethylidene)-3-[3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C11H12F3N3S/c1-17(2)7-15-10(18)16-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,16,18) |
InChI Key |
NIJUAACVDABNQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.